molecular formula C8H6BrN3O2 B13676024 Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13676024
M. Wt: 256.06 g/mol
InChI Key: MLJULEJKYGCOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a bromine atom at position 7 and a methyl carboxylate group at position 2. Its molecular formula is C₈H₆BrN₃O₂, with a CAS registry number 22276-95-5 . This compound is of significant interest in medicinal chemistry due to the imidazo[4,5-c]pyridine scaffold, which is prevalent in kinase inhibitors and antiviral agents. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the ester group offers versatility for further derivatization.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12)

InChI Key

MLJULEJKYGCOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NC=C2N1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Step 3: Introduction of the Methyl Ester Group

  • Methyl esterification is achieved either by direct use of methyl chloroformate during cyclization or by transesterification of carboxylic acid intermediates under acidic conditions (e.g., reflux with methanol and catalytic sulfuric acid).

Catalytic and Coupling Reactions for Functionalization

The bromine substituent at the 7-position enables further functionalization via palladium- or copper-catalyzed cross-coupling reactions, expanding the compound’s utility.

Reaction Type Reagents/Catalysts Conditions Yield (%) Product Type
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ 80–100 °C, 12–24 h, THF solvent 70–85 7-Aryl-imidazopyridine
Buchwald-Hartwig Amination CuBr or Pd catalyst, amines 100 °C, 24 h 60–75 7-Amino substituted derivatives
N3-Alkylation Alkyl bromides, phase transfer catalyst 60 °C, 8 h 65–80 N3-Benzyl-imidazopyridine

These reactions enable the synthesis of diverse derivatives for biological and material applications.

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester group at position 2 can be hydrolyzed or transesterified to yield carboxylic acid or other ester analogs.

Reaction Type Conditions Product Yield (%) Reference
Acid Hydrolysis 6 M HCl, reflux, 6–8 h 7-Bromo-imidazopyridine-2-carboxylic acid 85–92
Base Hydrolysis 2 M NaOH, EtOH/H₂O (1:1), 50 °C, 4 h Sodium carboxylate salt 78–88
Transesterification ROH (e.g., EtOH), H₂SO₄ (cat.), reflux, 12 h Ethyl ester analog 65–75

One-Pot Synthesis Approach

Recent advances have demonstrated a one-pot synthetic protocol combining nucleophilic aromatic substitution, reduction, and cyclization steps without isolation of intermediates. This method utilizes:

  • Primary amines and aldehydes in H₂O/isopropanol solvent,
  • Zinc dust and concentrated HCl for reduction,
  • Heating at 80–85 °C for sequential reaction steps.

This approach significantly improves efficiency and yield, enabling rapid access to substituted imidazo[4,5-c]pyridine derivatives.

Mechanistic Insights

  • The bromine atom at the 7-position acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution and facilitating cross-coupling reactions.
  • The methyl ester group is electron-deficient, directing nucleophilic attack towards the nitrogen atoms of the imidazole ring, influencing cyclization pathways.
  • Radical cyclization pathways have been observed under copper(I)/aerial oxygen conditions, generating iminyl radicals that promote ring closure to fused heterocycles.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Yield (%) Advantages Reference
Stepwise Cyclization 5-Bromo-2,3-diaminopyridine + aldehyde Zn/HCl (reduction), acid catalyst H₂O/IPA, EtOH, MeOH 80–90 10–24 75–90 High purity, scalable
One-Pot Synthesis 2-Chloro-3-nitropyridine + amine + aldehyde Zn/HCl, no metal catalyst H₂O/IPA 80–85 12 80–95 Efficient, green chemistry
Pd-Catalyzed Cross-Coupling Methyl 7-bromo-imidazopyridine + boronic acids/amine Pd(PPh₃)₄, CuBr THF, toluene 80–100 12–24 70–85 Versatile functionalization
Ester Hydrolysis/Transester. Methyl ester derivatives HCl, NaOH, H₂SO₄ EtOH/H₂O Reflux/50 4–12 65–92 Modifies ester functionality

Chemical Reactions Analysis

Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazo-Pyridine Derivatives

(a) 7-Chloro-3H-imidazo[4,5-b]pyridine (CAS 90993-26-3)
  • Structure : Chlorine at position 7 on imidazo[4,5-b]pyridine.
  • Key Differences: The imidazo[4,5-b]pyridine isomer differs in nitrogen positioning, altering electron distribution and binding affinity compared to the [4,5-c] isomer.
(b) 2-Bromo-3H-imidazo[4,5-c]pyridine (CAS 1638763-34-4)
  • Structure : Bromine at position 2 instead of 5.
  • Key Differences :
    • Positional isomerism significantly impacts molecular interactions. The 2-bromo derivative may exhibit distinct regioselectivity in nucleophilic substitutions.
    • Lacks the carboxylate group, limiting its utility in prodrug synthesis .
(c) Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 2436583-40-1)
  • Structure : Ethyl ester, chlorine at position 6, and methyl at position 7 on imidazo[4,5-b]pyridine.
  • Methyl and chloro substituents modify steric and electronic profiles, influencing target binding in kinase inhibition .

Heterocyclic Core Modifications

(a) Methyl 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate (CAS 1256806-74-2)
  • Structure : Tetrahydrothiazolo[4,5-c]pyridine with a methyl ester.
  • Key Differences :
    • Saturation of the pyridine ring reduces aromaticity, decreasing π-π stacking interactions critical for enzyme inhibition.
    • Thiazolo ring introduces sulfur, altering solubility and metabolic stability .
(b) Methyl 7-Bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbimidate
  • Structure: Thieno[3,2-c]pyridine core with bromine, butyl, and oxo groups.
  • Key Differences: The thieno ring (sulfur-containing) vs. imidazo ring (nitrogen-containing) modifies electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate C₈H₆BrN₃O₂ 256.06 22276-95-5 Br (C7), COOMe (C2)
7-Chloro-3H-imidazo[4,5-b]pyridine C₆H₄ClN₃ 153.57 90993-26-3 Cl (C7)
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 2436583-40-1 Cl (C6), Me (C7), COOEt (C2)
Methyl 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate C₈H₁₀N₂O₂S 198.25 1256806-74-2 Saturated ring, COOMe (C2)

Biological Activity

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound characterized by a complex fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 296.12 g/mol. The presence of a bromine atom at the 7-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight296.12 g/mol
CAS NumberNot specified
Structural FeaturesFused imidazole-pyridine structure

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biochemical pathways involved in inflammation and cancer progression. Specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.
  • Receptor Modulation : It may act on specific receptors that play roles in cellular signaling pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, it has been reported to inhibit proliferation with an IC50 value in the low micromolar range.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM depending on the strain tested .

Case Study 1: Anticancer Activity

In a study focusing on human colon carcinoma cells (HCT116), this compound was found to induce apoptosis through the activation of caspase pathways. The results suggested that this compound could be developed into a therapeutic agent for colorectal cancer treatment.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth with notable potency against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Chlorine atom instead of bromineModerate anticancer activity
7-Fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Fluorine atom; different reactivityLower antimicrobial activity
7-Iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Iodine atom; higher molecular weightSimilar anticancer effects

Q & A

Q. What are the common synthetic routes for Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate?

The compound is typically synthesized via cyclization reactions. A phase-transfer catalysis (PTC) approach using 5-bromopyridine-2,3-diamine derivatives and methyl chloroformate in solvents like DMF under acidic conditions (e.g., p-toluenesulfonic acid) is effective. Reaction optimization includes temperature control (80–100°C) and purification via column chromatography . Alternative routes involve microwave-assisted synthesis for improved yields and reduced reaction times .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine at C7, methyl carboxylate at C2).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 270.08 for C9_9H8_8BrN3_3O2_2) .
  • Infrared (IR) spectroscopy : Identification of ester carbonyl stretches (~1700 cm1^{-1}) .

Q. What are the critical structural features influencing reactivity?

The imidazo[4,5-c]pyridine core provides rigidity, while the bromine at C7 enables cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl carboxylate at C2 serves as a directing group for further functionalization. Substituent positioning affects electronic properties and hydrogen-bonding interactions .

Q. What derivatives are commonly synthesized from this compound?

Derivatives include:

  • C7-modified analogs : Bromine substitution with aryl/heteroaryl groups via palladium catalysis .
  • Ester hydrolysis : Conversion to carboxylic acids for metal coordination or prodrug development .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in spectroscopic data?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides unambiguous bond-length/angle measurements and confirms regiochemistry. For example, SCXRD can distinguish between C7 bromination vs. alternative positions in imidazo-pyridine systems, resolving conflicting NOE or coupling constant data .

Q. What strategies optimize regioselectivity in C7 functionalization?

  • Directing groups : Use of carboxylate or pyridine N-oxide to steer metalation or cross-coupling at C7.
  • Protection/deprotection : Temporary masking of reactive sites (e.g., Boc protection of N1-H) to avoid undesired side reactions .

Q. How do structural modifications impact binding to biological targets?

Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Comparing C7-Br vs. C7-Cl or C7-aryl analogs in kinase inhibition assays.
  • Pharmacophore modeling : Identifying critical H-bond acceptors (e.g., carboxylate oxygen) for target engagement.
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How to troubleshoot inconsistencies in synthetic yields?

  • Reaction monitoring : Use LC-MS to detect intermediates and byproducts.
  • Solvent optimization : Replace DMF with DMA or NMP if decomposition occurs.
  • Catalyst screening : Test Pd0^0/PdII^II systems (e.g., Pd(dppf)Cl2_2) for cross-coupling efficiency .

Q. What are best practices for experimental phasing in crystallography?

  • Heavy-atom derivatization : Introduce bromine (already present at C7) or selenium via selenomethionine incorporation.
  • SHELXC/D/E pipeline : Rapid data processing for high-throughput phasing, particularly for twinned or low-resolution crystals .

Q. How to design assays for evaluating antiviral activity?

  • Target-based screens : Use RNA-dependent RNA polymerase (RdRp) or protease inhibition assays.
  • Cell-based models : Infect Vero or HEK293T cells with SARS-CoV-2 or Zika virus, measuring EC50_{50} values.
  • Resistance profiling : Serial passage experiments to identify mutation hotspots in viral genomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.